molecular formula C17H17F3N2O5 B11471027 Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methoxyphenyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methoxyphenyl)amino]-, ethyl ester

Cat. No.: B11471027
M. Wt: 386.32 g/mol
InChI Key: FGGOYIRCZNENIG-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, furan, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Formation of the furan-2-yl intermediate: This step involves the reaction of furan with appropriate reagents to introduce the formamido group.

    Introduction of the trifluoromethyl group: This is achieved through the use of trifluoromethylating agents under controlled conditions.

    Coupling with the methoxyphenyl group: The final step involves the coupling of the intermediate with a methoxyphenyl derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(FURAN-2-YL)PROPIONATE: A simpler analog with similar furan and ethyl groups.

    TRIFLUOROMETHYL DERIVATIVES: Compounds containing the trifluoromethyl group, which imparts unique chemical properties.

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE is unique due to the combination of trifluoromethyl, furan, and methoxyphenyl groups in a single molecule

Properties

Molecular Formula

C17H17F3N2O5

Molecular Weight

386.32 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-(4-methoxyanilino)propanoate

InChI

InChI=1S/C17H17F3N2O5/c1-3-26-15(24)16(17(18,19)20,22-14(23)13-5-4-10-27-13)21-11-6-8-12(25-2)9-7-11/h4-10,21H,3H2,1-2H3,(H,22,23)

InChI Key

FGGOYIRCZNENIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2

Origin of Product

United States

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